
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DEDC, is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid with a molecular formula of C20H20ClNO3S2 and a molecular weight of 437.95 g/mol. This compound has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory activities.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to protect neurons from oxidative stress-induced damage, and to reduce inflammation in various animal models.
実験室実験の利点と制限
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its low stability and potential toxicity limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. These include further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved stability and efficacy. Additionally, the use of 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a tool to study the role of oxidative stress and inflammation in various diseases may lead to new insights and potential therapeutic targets.
合成法
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3-chlorobenzaldehyde and 2,4-diethoxybenzaldehyde. The reaction involves the condensation of these two aldehydes with thiosemicarbazide, followed by the cyclization of the resulting thiosemicarbazone to form the thiazolidinone ring. The final product is obtained after the addition of chloroacetyl chloride and triethylamine to the reaction mixture.
科学的研究の応用
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activities.
特性
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-24-16-9-8-13(17(12-16)25-4-2)10-18-19(23)22(20(26)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZTVKHFHKUFJV-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)
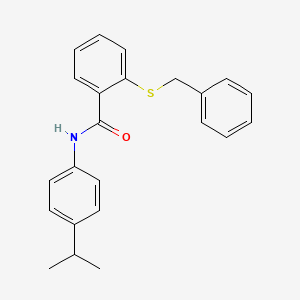
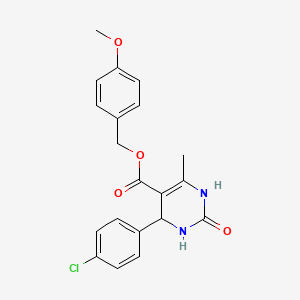
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5221104.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5221114.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5221120.png)
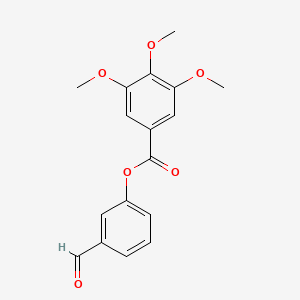
![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)
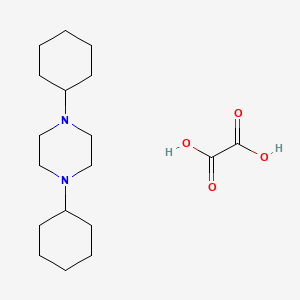
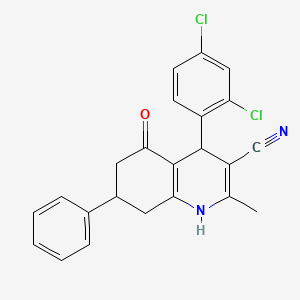
![N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B5221160.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5221198.png)
![ethyl {5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5221205.png)